molecular formula C10H13NO2 B1338726 Ethyl 2-(3-aminophenyl)acetate CAS No. 52273-79-7

Ethyl 2-(3-aminophenyl)acetate

Cat. No.: B1338726
CAS No.: 52273-79-7
M. Wt: 179.22 g/mol
InChI Key: JEVUURMJLRJOSG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)acetate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(3-aminophenyl)acetate and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Electrical Conductivity in Polymers

  • Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).

Chemoselective Acetylation in Drug Synthesis

  • This compound is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential

  • In the context of pharmaceutical chemistry, this compound has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).

Role in Molecular Docking and Biological Studies

  • Studies involving molecular docking and biological evaluation of derivatives of this compound have revealed their potential as inhibitors for important biological targets like VEGFR-2 and EGFR tyrosine kinases. This suggests their relevance in cancer treatment [(Riadi et al., 2021)](https

Synthesis and Structural Analysis

  • This compound and its derivatives have been utilized in the synthesis of various compounds. For instance, a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its structure analyzed, indicating potential anticancer properties through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Electrical Conductivity in Polymers

  • Research involving polymers like poly(ethyl 3-aminophenyl acetate) has shown that electron-withdrawing substituents in the polyaniline ring can significantly affect electrical conductivity. This indicates its potential use in developing conductive materials (Sánchez et al., 2005).

Chemoselective Acetylation in Drug Synthesis

  • This compound is also relevant in chemoselective acetylation processes. It's been used for the synthesis of intermediates like N-(2-Hydroxyphenyl)acetamide, which is a step in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Synthesis of Biaryl Compounds with Anti-Arthritic Potential

  • In the context of pharmaceutical chemistry, this compound has been used in the green synthesis of biaryl compounds like ethyl (4-phenylphenyl)acetate, which shows potential as an anti-arthritic drug precursor (Costa et al., 2012).

Safety and Hazards

Ethyl 2-(3-aminophenyl)acetate is classified as a hazardous substance. It is associated with hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-(3-aminophenyl)acetate are not mentioned in the search results, the compound’s potential for use in the synthesis of highly substituted tetrahydroquinolines suggests it may have applications in the development of new pharmaceuticals or other chemically complex products.

Mechanism of Action

Target of Action

Ethyl 2-(3-aminophenyl)acetate is a complex organic compound with a molecular weight of 179.22 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation. The downstream effects of these pathways would depend on the specific context and require further investigation.

Result of Action

Given its potential involvement in Suzuki–Miyaura coupling reactions , it may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. For instance, it is recommended to store the compound under inert gas at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVUURMJLRJOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled solution (−15° C.) of 3-aminophenylacetic acid (10.2, 67 mmol) in ethanol (200 mL) was added dropwise thionyl chloride (10 mL, 0.14 mol). The reaction mixture was stirred for 24 h allowing the temperature to slowly rise to rt. Evaporation of the volatiles gave a beige solid that was stripped several times with dichloromethane. The solid was then treated with hot diethyl ether and filtered to remove diethyl sulphite. Recrystallization from dietyl ether gave 14.4 g, 67 mmol, 100% of the desired compound as an off-white crystalline hydrochloride, mp 135° C. IR (KBr) cm−1 2857,2614, 1740
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Synthesis routes and methods II

Procedure details

3-Aminophenylacetic acid (2 g, 13 mmol) was esterified with EtOH using Method B to give the title compound.
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Synthesis routes and methods III

Procedure details

A mixture of ethyl (3-nitrophenyl)acetate (21 g, 0.1 mol) and 10% Pd/C (2 g) in MeOH (300 mL) was stirred at RT under H2 40 (psi) for 2 h. The reaction mixture was filtered and the filtrate was concentrated to afford ethyl (3-aminophenyl)acetate (17 g). MS (ESI) m/z: 180 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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